2-chloro-6-fluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide
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Description
2-chloro-6-fluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C24H30ClFN4O and its molecular weight is 444.98. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Antimicrobial Activities
Research has indicated that compounds similar to the one , especially those involving fluoroquinolones and piperazine derivatives, have significant antibacterial and antimicrobial properties. For example, studies have found that fluoroquinolone-based thiazolidinones and 6-fluoroquinoline derivatives show promise against various bacterial strains and Plasmodium falciparum, a parasite responsible for malaria (Patel & Patel, 2010), (Hochegger et al., 2019).
Imaging and Diagnostic Applications
Certain benzamide analogs, including those with fluorine elements, have been synthesized for use in imaging, particularly with positron emission tomography (PET) for tumor detection. These compounds demonstrate high uptake in tumor tissues and may be useful in determining the sigma-2 receptor status of solid tumors (Tu et al., 2007).
Luminescent Properties for Electronic Applications
Piperazine substituted naphthalimides, which bear some structural resemblance to the compound , have been studied for their luminescent properties and potential in photo-induced electron transfer applications. Such compounds could be relevant in the development of electronic materials and devices (Gan et al., 2003).
Oncotoxic Properties in Cancer Research
Some research has delved into the oncotoxic properties of compounds involving serotonin transporter inhibitors and receptor ligands, which include certain quinoline and piperazine derivatives. These compounds have been evaluated for their potential in treating various cancer types, indicating a potential avenue for cancer therapy research (Walory et al., 2018).
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30ClFN4O/c1-28-11-13-30(14-12-28)22(16-27-24(31)23-19(25)6-3-7-20(23)26)18-8-9-21-17(15-18)5-4-10-29(21)2/h3,6-9,15,22H,4-5,10-14,16H2,1-2H3,(H,27,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDAGRKVQEZVRBN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=C(C=CC=C2Cl)F)C3=CC4=C(C=C3)N(CCC4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClFN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.